molecular formula C28H38N4O5 B3025839 L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine

L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine

Katalognummer: B3025839
Molekulargewicht: 510.6 g/mol
InChI-Schlüssel: DEUGGGVTLCYZPU-UARRHKHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine is a tetrapeptide with a unique alternating D/L configuration: L-Phe (phenylalanine) at the N-terminus, followed by D-Val (valine), L-Val, and D-Phe at the C-terminus. This mixed stereochemistry distinguishes it from conventional all-L peptides and may confer enhanced metabolic stability and resistance to enzymatic degradation .

Eigenschaften

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O5/c1-17(2)23(26(34)30-22(28(36)37)16-20-13-9-6-10-14-20)32-27(35)24(18(3)4)31-25(33)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H,30,34)(H,31,33)(H,32,35)(H,36,37)/t21-,22+,23-,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUGGGVTLCYZPU-UARRHKHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Bilaid A kann durch Peptidsynthesetechniken synthetisiert werden. Die Verbindung besteht aus den Aminosäuren L-Phenylalanin, D-Valin, L-Valin und D-Phenylalanin. Die Synthese beinhaltet die schrittweise Kupplung dieser Aminosäuren unter Verwendung von Standard-Peptidkupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und 1-Hydroxybenzotriazol (HOBt). Die Reaktionsbedingungen umfassen typischerweise die Verwendung von wasserfreien Lösungsmitteln wie Dimethylformamid (DMF) und Dichlormethan (DCM) unter inerter Atmosphäre .

Industrielle Produktionsmethoden: Die industrielle Produktion von Bilaid A beinhaltet Fermentationsprozesse unter Verwendung von Penicillium-Arten. Der Pilz wird unter kontrollierten Bedingungen kultiviert, um das Tetrapeptid zu produzieren, das anschließend durch chromatographische Verfahren extrahiert und gereinigt wird. Der Fermentationsprozess wird optimiert, um die Ausbeute an Bilaid A zu maximieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Bilaid A unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

1.1. Anticancer Activity

Research has indicated that dipeptides like L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine can serve as prodrugs with enhanced anticancer properties. A study demonstrated that dipeptide prodrugs exhibited improved resistance to metabolic degradation by enzymes, leading to increased efficacy against cancer cells . The incorporation of phenylalanine residues in these compounds has been linked to better cell membrane permeability and targeted delivery to tumor sites.

2.1. Protein Engineering

This compound can be utilized in protein engineering to study the effects of non-canonical amino acids on protein structure and function. The incorporation of such modified amino acids can alter protein stability and activity, providing insights into enzyme mechanisms and protein interactions . Case studies have shown that proteins synthesized with substituted phenylalanines exhibit distinct solubility and stability profiles compared to their natural counterparts.

2.2. Drug Design

The unique structural properties of this compound make it a candidate for designing novel therapeutics targeting specific biological pathways. Its ability to mimic natural substrates allows for the exploration of new drug candidates that can interact with biological systems more effectively than traditional drugs.

Data Tables

Application Area Description Key Findings
Anticancer ActivityDipeptide prodrugs enhancing resistance to metabolismImproved efficacy against cancer cells
Pain ManagementPotential analgesic properties via endorphin inhibitionD-phenylalanine shows promise in pain relief
Protein EngineeringEffects on protein stability and functionAltered solubility and stability profiles observed
Drug DesignMimicking natural substrates for therapeutic developmentNovel candidates show improved interactions

4.1. Dipeptide Prodrugs in Cancer Therapy

A study published in ACS Medicinal Chemistry Letters explored the synthesis of various dipeptide prodrugs, including those based on phenylalanine derivatives. The findings indicated that these compounds not only exhibited enhanced cytotoxicity against cancer cell lines but also demonstrated improved pharmacokinetic profiles compared to traditional chemotherapeutics .

4.2. Phenylalanine's Role in Pain Management

Clinical investigations have assessed the impact of D-phenylalanine on chronic pain conditions. In a controlled trial, patients receiving D-phenylalanine reported significant reductions in pain levels, suggesting its potential as a complementary treatment for chronic pain syndromes .

Wirkmechanismus

Bilaid A exerts its effects by binding to the μ-opioid receptor, a G protein-coupled receptor involved in pain perception. Upon binding, Bilaid A activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels and neurotransmitter release, ultimately leading to analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Configurational Differences

The tetrapeptide’s alternating D/L configuration contrasts with simpler dipeptides and longer peptides. Key comparisons include:

Table 1: Structural Comparison of Selected Peptides
Compound Name Configuration Molecular Formula Molecular Weight CAS Number Source
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine L-Phe-D-Val-L-Val-D-Phe C₃₀H₄₀N₄O₆* ~564.67* Not provided Target compound
L-Valyl-L-phenylalanine (Val-Phe) L-Val-L-Phe C₁₄H₂₀N₂O₃ 264.32 3918-92-1
D-Phenylalanine, N-L-phenylalanyl- L-Phe-D-Phe C₁₈H₂₀N₂O₃ 312.36 2577-12-0
D-Val-D-Leu-D-Ala-D-Asn-D-Phe-D-Leu All-D residues (pentapeptide) C₃₃H₅₃N₇O₈ 675.82 405265-68-1
D-Alanyl-D-phenylalanine D-Ala-D-Phe C₁₂H₁₆N₂O₃ 236.27 3061-94-7

*Estimated based on amino acid composition.

Key Observations :

  • Configuration Impact : The tetrapeptide’s alternating D/L residues may balance bioactivity and stability. All-D peptides (e.g., ) exhibit high protease resistance but reduced receptor binding affinity, whereas all-L peptides (e.g., Val-Phe ) are more susceptible to degradation.
  • Molecular Weight : The tetrapeptide’s intermediate size (~564 Da) positions it between dipeptides (e.g., 236–312 Da) and larger pentapeptides (e.g., 675 Da).

Biologische Aktivität

L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine is a synthetic peptide that combines various amino acids, particularly phenylalanine and valine, in both their L- and D-forms. This compound has garnered interest due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent. This article explores its biological activity, synthesis, and relevant research findings.

Overview of Phenylalanine and Valine

Phenylalanine is an essential amino acid that serves as a precursor for several neurotransmitters, including dopamine and norepinephrine. It exists in two forms: L-phenylalanine, which is incorporated into proteins, and D-phenylalanine, which has been studied for its analgesic properties .

Valine , another essential amino acid, plays a crucial role in muscle metabolism and tissue repair. It also contributes to the synthesis of neurotransmitters .

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques that allow for the precise incorporation of both L- and D-amino acids. The process may include the use of protecting groups to ensure selective reactions at specific sites on the peptide chain. The final product can be purified through high-performance liquid chromatography (HPLC) to achieve the desired purity and yield.

Neuropharmacological Effects

Research indicates that L-phenylalanine can act as an antagonist at various neurotransmitter receptors, including the NMDA receptor and AMPA receptor . These interactions suggest potential implications for conditions such as depression and anxiety.

D-Phenylalanine has been shown to inhibit the degradation of enkephalins, which are endogenous peptides that bind to opioid receptors, potentially providing analgesic effects . This dual action of both forms of phenylalanine in the compound may enhance its therapeutic efficacy.

Case Studies

  • Depression Treatment : A study conducted in 1977 demonstrated that a mixture of D- and L-phenylalanine improved depressive symptoms in two-thirds of participants . However, more recent studies have shown mixed results regarding the efficacy of L-phenylalanine alone in treating depression.
  • Pain Management : Clinical trials involving D-phenylalanine have indicated its potential as an adjunct therapy for chronic pain management due to its ability to modulate pain perception via enkephalin pathways .

Research Findings

A variety of studies have investigated the biological activity of phenylalanine derivatives:

StudyFocusFindings
Peptide synthesisDeveloped peptides with enhanced stability against proteolysis; explored their bioactivity against pathogens.
Enzyme interactionsAnalyzed cross-linked complexes involving phenylalanine; provided insights into enzymatic specificity.
Cyclopeptide bioactivityInvestigated cyclopolypeptides derived from marine sources; showed promising activity against cancer cell lines.

The mechanisms by which this compound exerts its effects are multifaceted:

  • Neurotransmitter Modulation : By influencing the activity at NMDA and AMPA receptors, this compound may alter synaptic transmission, affecting mood and pain perception.
  • Enkephalin Stability : The inhibition of enkephalin degradation by D-phenylalanine suggests a pathway for enhancing endogenous analgesic responses.

Q & A

What are the optimal synthetic routes for producing L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine with high enantiomeric purity?

Basic Research Question
The synthesis of this tetrapeptide requires careful selection of protecting groups and coupling agents to preserve stereochemistry. Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu strategies for L-amino acids and Boc/Dmah for D-amino acids. For D-valine and D-phenylalanine residues, pre-activated derivatives (e.g., HATU/DIPEA) improve coupling efficiency . Post-synthesis, reverse-phase HPLC with chiral columns (e.g., C18 with β-cyclodextrin) ensures enantiomeric purity ≥98% .

What analytical methods are recommended to resolve discrepancies in reported bioactivity data for this peptide?

Methodological Focus
Bioactivity variations may stem from impurities or stereochemical heterogeneity. Use:

  • LC-MS/MS : Quantify trace impurities (e.g., deaminated byproducts) and confirm sequence.
  • Ion mobility spectrometry : Detect conformational isomers that might interact differently with targets.
  • Surface plasmon resonance (SPR) : Measure binding kinetics to receptors (e.g., GPCRs) under standardized buffer conditions .

How does the alternating D/L configuration influence proteolytic stability in vitro?

Advanced Research Question
The D-valine and D-phenylalanine residues confer resistance to proteases like trypsin or chymotrypsin. To assess stability:

Incubate the peptide in human serum (37°C, pH 7.4) for 0–48 hours.

Monitor degradation via MALDI-TOF MS at intervals.

Compare half-life to all-L analogs. Expect ≥5-fold stability enhancement due to reduced enzyme recognition .

What strategies mitigate racemization during solid-phase synthesis of D-amino acid-containing peptides?

Basic Research Question
Racemization occurs during activation of carboxyl groups. Mitigation approaches:

  • Use low-basicity coupling agents (e.g., Oxyma Pure/DIC instead of HOBt).
  • Maintain reaction temperatures ≤25°C.
  • Employ pseudo-proline dipeptides at Val-Phe junctions to reduce steric hindrance .

How can nuclear Overhauser effect (NOE) NMR constraints improve conformational modeling of this tetrapeptide?

Advanced Research Question
NOESY spectra provide interproton distances for 3D modeling. Key steps:

Acquire 2D NOESY in D₂O and CD₃CN (500 MHz, mixing time 200 ms).

Identify cross-peaks between D-Val Hα and L-Phe aromatic protons.

Input constraints into software like CYANA or ROSETTA to generate ensembles. Validate with J-coupling constants for φ/ψ angles .

What in vitro assays are suitable for evaluating this peptide’s interaction with lipid bilayers?

Methodological Focus
Use fluorescence-based assays:

  • Laurdan generalized polarization (GP) : Measures membrane fluidity changes upon peptide insertion.
  • Calcein leakage from liposomes : Quantifies pore formation.
  • DSC (differential scanning calorimetry) : Detects phase transition shifts in DMPC vesicles .

How do solvent polarity and counterion choice affect crystallization for X-ray diffraction studies?

Advanced Research Question
Crystallization success depends on:

  • Solvent : Mix hydrophilic (aqueous buffer) and hydrophobic (2-methyl-2,4-pentanediol) solvents.
  • Counterions : Trifluoroacetate (from synthesis) may hinder crystallization; replace with acetate via ion-exchange resin.
  • Seeding : Use microseeds from related peptides to nucleate growth .

What computational tools predict the impact of D-amino acid substitutions on receptor binding?

Methodological Focus
Combine molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations:

Dock the peptide into a GPCR homology model.

Run FEP to compare binding affinities of D vs. L configurations.

Validate with experimental SPR data to resolve force field inaccuracies .

How should researchers address batch-to-batch variability in cytotoxicity assays?

Basic Research Question
Variability often arises from residual solvents (e.g., DMF) or endotoxins. Mitigate by:

  • Dialysis : Remove small-molecule contaminants post-synthesis.
  • Limulus amebocyte lysate (LAL) test : Ensure endotoxin levels <0.1 EU/mg.
  • Normalize data : Express IC₅₀ values relative to a housekeeping gene (e.g., GAPDH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.